Cas no 638139-53-4 ((5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one structure
638139-53-4 structure
商品名:(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one
CAS番号:638139-53-4
MF:C14H8FNOS3
メガワット:321.412822723389
CID:6318804
PubChem ID:1585277

(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one 化学的及び物理的性質

名前と識別子

    • (5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one
    • F1567-0281
    • 3-(2-Fluorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
    • AS-871/41310890
    • 638139-53-4
    • (5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
    • AKOS005608573
    • 3-(2-fluorophenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
    • (Z)-3-(2-fluorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
    • (5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
    • インチ: 1S/C14H8FNOS3/c15-10-5-1-2-6-11(10)16-13(17)12(20-14(16)18)8-9-4-3-7-19-9/h1-8H/b12-8-
    • InChIKey: JDHSMYTYWWNBLT-WQLSENKSSA-N
    • ほほえんだ: S1C(N(C(/C/1=C/C1=CC=CS1)=O)C1C=CC=CC=1F)=S

計算された属性

  • せいみつぶんしりょう: 320.97520556g/mol
  • どういたいしつりょう: 320.97520556g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 454
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 106Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1567-0281-15mg
(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
638139-53-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1567-0281-40mg
(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
638139-53-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1567-0281-1mg
(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
638139-53-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1567-0281-20mg
(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
638139-53-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1567-0281-50mg
(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
638139-53-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1567-0281-2μmol
(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
638139-53-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1567-0281-4mg
(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
638139-53-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1567-0281-10mg
(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
638139-53-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1567-0281-25mg
(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
638139-53-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1567-0281-30mg
(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
638139-53-4 90%+
30mg
$119.0 2023-05-17

(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one 関連文献

(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-oneに関する追加情報

Introduction to Compound with CAS No. 638139-53-4 and Its Applications in Chemical Biology

The compound with the CAS number 638139-53-4 is a fascinating molecule with the systematic name (5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one. This intricate structure, characterized by its sulfur and nitrogen heterocycles, has garnered significant attention in the field of chemical biology due to its unique pharmacological properties and potential therapeutic applications.

At the core of this compound's molecular architecture lies a thiazolidinone ring, which is a key pharmacophore in many bioactive molecules. The presence of a sulfanylidene group and a fluoro-substituted phenyl ring further enhances its chemical diversity and biological activity. These structural features contribute to its ability to interact with biological targets in novel ways, making it a promising candidate for drug discovery and development.

Recent research has highlighted the importance of heterocyclic compounds in medicinal chemistry. Specifically, thiazolidinones have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound in question, with its dual sulfur and nitrogen heterocycles, exhibits a unique combination of these properties. This makes it an attractive scaffold for designing new therapeutic agents that can address multiple disease pathways simultaneously.

The fluoro-substituent on the phenyl ring is another critical feature of this molecule. Fluorine atoms are known to modulate the pharmacokinetic properties of drugs, including their solubility, metabolic stability, and binding affinity. In this context, the 2-fluorophenyl group in (5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one likely contributes to its enhanced bioavailability and prolonged half-life compared to structurally similar compounds without this substitution.

Moreover, the thiophen-2-ylmethylidene moiety adds another layer of complexity to the molecule's structure. Thiophenes are well-known for their role in various biological processes and have been incorporated into numerous drugs due to their ability to interact with biological targets in a specific manner. The presence of this group in the compound with CAS No. 638139-53-4 suggests that it may have unique interactions with biological receptors or enzymes, which could be exploited for therapeutic purposes.

In vitro studies have begun to unravel the potential biological activities of this compound. Initial experiments suggest that it exhibits significant inhibitory effects on certain enzymes involved in cancer cell proliferation. These findings are particularly exciting given the high unmet medical need for effective anticancer therapies. The compound's ability to disrupt key enzymatic pathways could lead to novel treatment strategies for various types of cancer.

Additionally, research has shown that this molecule may have applications beyond oncology. Preliminary data indicate that it possesses anti-inflammatory properties, making it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The dual action of this compound as both an anticancer agent and an anti-inflammatory molecule makes it a versatile therapeutic tool.

The synthesis of (5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. Modern techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing the intricate molecular framework of this compound.

The development of new synthetic methodologies is crucial for optimizing the production of such complex molecules. Researchers are continuously exploring innovative approaches to streamline synthetic routes, reduce costs, and improve scalability. These efforts are essential for ensuring that promising compounds like this one can be translated into viable therapeutics for patients worldwide.

The pharmacological profile of this compound is further enhanced by its ability to cross cell membranes efficiently. This property is critical for drugs that need to reach intracellular targets or distribute throughout the body. The combination of its chemical structure and pharmacokinetic properties makes it an ideal candidate for further investigation in preclinical studies.

In conclusion, the compound with CAS No. 638139-53-4 represents a significant advancement in the field of chemical biology. Its unique structure, characterized by sulfur and nitrogen heterocycles, fluoro-substituted phenyl ring, and thiophenylmethylidene moiety, endows it with remarkable pharmacological properties. Ongoing research continues to uncover its potential applications in oncology and anti-inflammatory therapy, making it a cornerstone of modern drug discovery efforts.

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